Cas no 36434-14-7 (1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid)

36434-14-7 structure
Nome del prodotto:1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid
1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1S,2S,4aR,4bR,7S,9aS,10S,10aS)-2,7-dihydroxy-1-methyl-8-methylidene-14-oxododecahydro-7,9a-methano-1,4a-(methanooxymethano)benzo[a]azulene-10-carboxylic acid
- 5a,8-methano-4,10b-propano-1H-azuleno[1,2-c]pyran-5-carboxylic acid, decahydro-8,13-dihydroxy-4-methyl-7-methylene-3-oxo-, (4S,4aS,5S,5aS,8S,10aR,10bR,13S)-
- 1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid
- Gibberelline A38
- PubChem ID: 12989797
- Gibbane-1,10-dicarboxylic acid, 2,7-dihydroxy-4a-(hydroxymethyl)-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)-
- 36434-14-7
- 3,13-Dihydroxygibberellin A15
- DTXSID901104424
- Gibbane-1,10-dicarboxylic acid, 2,7-dihydroxy-4a-(hydroxymethyl)-1-methyl-8-methylene-, 1,4a-lactone, (1alpha,2beta,4aalpha,4bbeta,10beta)-
- GA38
-
- Inchi: 1S/C20H26O6/c1-10-7-19-8-20(10,25)6-3-11(19)18-5-4-12(21)17(2,16(24)26-9-18)14(18)13(19)15(22)23/h11-14,21,25H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13+,14+,17+,18+,19-,20-/m0/s1
- Chiave InChI: GAQSCLQIDHHPEE-ARCJWRNYSA-N
- Sorrisi: O1C([C@]2(C)[C@H](CC[C@]3(C1)[C@@H]2[C@H](C(=O)O)[C@]12CC(=C)[C@](CC[C@H]13)(C2)O)O)=O
Proprietà calcolate
- Massa esatta: 362.17293854g/mol
- Massa monoisotopica: 362.17293854g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 1
- Complessità: 747
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 104Ų
- XLogP3: 0.5
Proprietà sperimentali
- Densità: 1.422
- Punto di fusione: 240-242 °C
- Punto di ebollizione: 625.669°C at 760 mmHg
- Punto di infiammabilità: 226.06°C
- Indice di rifrazione: 1.629
- pka: 4.21±0.70(Predicted)
1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid Letteratura correlata
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
36434-14-7 (1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid) Prodotti correlati
- 2228370-84-9(1-(3,6-dichloropyridazin-4-yl)cyclopropan-1-amine)
- 70823-04-0(4-tert-butyl-2,6-dimethylbenzene-1-sulfonyl chloride)
- 2110498-50-3(1-({bicyclo3.1.0hexan-3-yl}methyl)-1H-imidazol-2-amine)
- 698985-94-3(3-chloro-N-(2-phenoxyethyl)benzamide)
- 2034316-99-7(2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide)
- 1823888-55-6(Benzene, 4-bromo-1-methoxy-2-(3-methylbutoxy)-)
- 64725-77-5(Bicyclo[2.1.1]hexane-1-carboxylic acid)
- 1262000-85-0(2-Cyano-5-(4-ethylthiophenyl)phenol)
- 614746-07-5(4-(1H-pyrrol-1-yl)methylpiperidine)
- 2419730-80-4(N-{1,1'-biphenyl-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide)
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
